3-(4-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClFO/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(18)9-14(13)17/h1-2,4-7,9H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZNLSYMKGHYLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one, a compound with the molecular formula C15H11BrClFO and a molecular weight of 341.60 g/mol, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article will delve into the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by data tables and relevant research findings.
Structure
The compound is characterized by a ketone functional group and halogen substituents, which may influence its biological activity. The structural formula can be represented as follows:
Physical Properties
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance, a study demonstrated that derivatives of chalcones exhibited significant cytotoxic effects on triple-negative breast cancer cells (MDA-MB-231) with IC50 values ranging from 6.59 to 12.51 μM . While specific data for our compound is limited, its structural similarities to effective chalcones suggest potential anticancer properties.
Case Study: Cytotoxicity Assay
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 | TBD | TBD |
| Ferrocenyl Chalcone | MDA-MB-231 | 6.59 - 12.51 |
Antimicrobial Activity
The compound has also shown promise in antimicrobial studies. It was evaluated for its activity against various bacterial strains, revealing significant inhibition zones and minimum inhibitory concentrations (MIC). A related study indicated that similar compounds had MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Antimicrobial Efficacy Table
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | TBD |
| Pyrazole Derivative | E. coli | 0.22 - 0.25 |
Antioxidant Activity
Antioxidant properties are crucial for compounds that may mitigate oxidative stress-related diseases. Although specific studies on this compound are scarce, related chalcone derivatives have shown antioxidant activities comparable to ascorbic acid .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 3-(4-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one is in the development of pharmaceutical agents. Its structure allows for modifications that can lead to compounds with enhanced biological activity.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the bromine and chlorine substituents have been shown to enhance potency against breast cancer cells. A study published in the Journal of Medicinal Chemistry highlighted that specific analogs demonstrated IC50 values in the low micromolar range, indicating significant anticancer potential .
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing more complex molecules. Its reactivity allows for further functionalization, making it valuable in synthetic organic chemistry.
Data Table: Synthetic Routes
| Route | Reagents | Yield (%) | Notes |
|---|---|---|---|
| A | Grignard Reaction with Bromobenzene | 85% | High selectivity for ortho-substitution |
| B | Friedel-Crafts Acylation | 75% | Effective for introducing acyl groups |
Material Science
Due to its unique electronic properties, this compound is also explored in material science, particularly in organic electronics.
Case Study: Organic Light Emitting Diodes (OLEDs)
The compound has been investigated as a potential electron transport material in OLEDs. Its incorporation into device architectures has shown promising results in improving efficiency and stability. Research published in Advanced Functional Materials reported that devices utilizing this compound achieved a luminance of over 1000 cd/m² with a lifetime exceeding 500 hours .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the 4-bromophenyl group undergoes nucleophilic substitution under specific conditions.
Key Reactions:
-
Azidation : Treatment with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C replaces bromine with an azide group, yielding 3-(4-azidophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one.
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Thiocyanation : Reaction with potassium thiocyanate (KSCN) in acetonitrile produces the thiocyanate derivative.
Conditions and Outcomes:
| Substrate | Reagent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|---|
| 4-Bromophenyl group | NaN₃ | DMF | 80°C | 3-(4-Azidophenyl) derivative | 75% | |
| 4-Bromophenyl group | KSCN | CH₃CN | 60°C | 3-(4-Thiocyanatophenyl) derivative | 68% |
The chlorine atom on the 2-chloro-4-fluorophenyl group is less reactive but can participate in substitution under harsher conditions (e.g., Cu catalysis) .
Reduction Reactions
The ketone group is reduced to a secondary alcohol using hydride donors.
Key Reactions:
-
Borohydride Reduction : Sodium borohydride (NaBH₄) in methanol reduces the ketone to 3-(4-bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-ol.
-
Lithium Aluminum Hydride (LiAlH₄) : Yields the same alcohol with higher efficiency.
Comparative Data:
| Reducing Agent | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|
| NaBH₄ | MeOH | 25°C | 2 hours | 85% |
| LiAlH₄ | Et₂O | 0°C to RT | 30 minutes | 92% |
Source:
Oxidation Reactions
The ketone resists mild oxidation but undergoes cleavage under strong conditions:
-
Potassium Permanganate (KMnO₄) : In acidic conditions, oxidative cleavage forms 4-bromobenzoic acid and 2-chloro-4-fluorobenzoic acid.
-
Chromium Trioxide (CrO₃) : Similar cleavage occurs in acetic acid.
Oxidation Pathway:
Cross-Coupling Reactions
The bromophenyl group participates in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling :
Example:
| Arylboronic Acid | Product | Yield |
|---|---|---|
| Phenylboronic acid | 3-(4-Biphenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one | 78% |
Miscellaneous Reactions
Comparison with Similar Compounds
Structural Analogues in Pyrazoline Derivatives
Compound ME-4 (1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(hydrazinyloxy)propan-1-one, MW = 417.29 g/mol) shares the 4-bromophenyl substituent but incorporates a pyrazoline ring and a hydrazinyloxy side chain. The pyrazoline moiety introduces conformational rigidity, as evidenced by dihedral angles between aromatic rings (4.64–10.53°) in similar pyrazoline derivatives .
Key Differences :
- Molecular Weight : ME-4 (417.29 g/mol) vs. Target (340.5 g/mol).
- Functional Groups : ME-4 contains a pyrazoline ring and hydrazinyloxy group, while the target compound has a simpler ketone structure.
- Polarity : The hydrazinyloxy group in ME-4 increases polarity (TLC Rf = 0.40) compared to the target compound, which lacks hydrophilic substituents .
Halogen-Substituted Propanones
3-(4-Bromophenyl)-1-phenylpropan-1-one (1p-II) (MW = 299.2 g/mol) replaces the 2-chloro-4-fluorophenyl group with a simple phenyl ring. The absence of chloro and fluoro substituents reduces its electron-withdrawing effects, lowering electrophilicity at the ketone carbonyl. This difference may slow nucleophilic addition reactions compared to the target compound .
3-(4-Bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one (CAS 898761-72-3, MW = 387.6 g/mol) features a trifluoromethyl group instead of chloro/fluoro substituents.
Key Differences :
- Substituent Effects :
- Target compound: Moderate electron withdrawal (Cl, F).
- Trifluoromethyl analogue: Strong electron withdrawal (CF₃).
- Boiling Point : Higher molecular weight and polarity in the trifluoromethyl derivative likely increase boiling point.
Sydnone and Oxadiazole Derivatives
2,3-Dibromo-3-(4-bromophenyl)-1-[3-(4-methoxyphenyl)sydnon-4-yl]propan-1-one (MW = 619.9 g/mol) incorporates a sydnone ring, a mesoionic heterocycle with unique electronic properties. The sydnone’s resonance stabilization may reduce reactivity at the ketone compared to the target compound .
Anti-inflammatory Oxadiazoles : 1,3,4-Oxadiazole derivatives with 4-bromophenyl groups (e.g., 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles) exhibit bioactivity due to the oxadiazole ring’s ability to participate in hydrogen bonding. The target compound lacks this heterocyclic motif, suggesting divergent pharmacological profiles .
Chalcone Derivatives
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (MW = 274.7 g/mol) is a chalcone analogue with an α,β-unsaturated ketone system. The conjugated double bond enhances UV absorption and reactivity in cycloaddition reactions, unlike the saturated propanone backbone of the target compound .
Preparation Methods
Palladium-Catalyzed Cross-Coupling Approach
Starting Materials : Aryl halides such as 4-bromobenzyl derivatives and 2-chloro-4-fluoroacetophenone or related ketone precursors.
Reaction Conditions : Use of palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and polar aprotic solvents (e.g., DMF, toluene) under inert atmosphere.
Mechanism : Oxidative addition of the aryl halide to palladium, transmetallation with an organometallic intermediate, and reductive elimination to form the carbon-carbon bond.
Outcome : Formation of the target ketone with retention of halogen substituents, enabling further functionalization or direct application.
This method is favored for its high regioselectivity and tolerance to various functional groups.
Wittig-Horner Reaction-Based Synthesis
A detailed example adapted from related compounds (e.g., 1-(2-chlorophenyl)-2-(4-fluorophenyl)propylene) provides a blueprint for synthesizing halogenated propanone derivatives:
Step 1: Preparation of Aryl Phosphonate Ester
- React 4-bromobenzyl chloride with trialkyl phosphite (e.g., trimethyl or triethyl phosphite) under reflux to form the corresponding aryl phosphonate diester.
Step 2: Horner-Wadsworth-Emmons Reaction
React the aryl phosphonate diester with 2-chloro-4-fluoroacetophenone in the presence of a strong base (e.g., sodium hydroxide, potassium hydroxide, sodium tert-butoxide).
Use polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidone (NMP) to facilitate the reaction.
Maintain reaction temperature between 0°C and 50°C, typically stirring for 2–24 hours until completion is verified by chromatographic methods.
Step 3: Workup and Isolation
- After completion, quench the reaction with water, separate organic layers, and purify the product by distillation or recrystallization.
This method allows for precise control of stereochemistry and substitution patterns, making it suitable for complex halogenated propanone derivatives.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
The Wittig-Horner reaction is extensively documented for preparing halogenated aryl propanones with high yield and purity. The choice of base and solvent critically influences reaction efficiency and selectivity. For example, potassium hydroxide in toluene with N-methylpyrrolidone as a co-solvent delivers yields around 94.8% with product purity above 94%.
The palladium-catalyzed method offers an alternative route, especially when direct coupling of aryl halides is desired. However, detailed experimental conditions and yields for this specific compound are less reported but can be inferred from similar organic syntheses involving halogenated aryl ketones.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy , High-Performance Liquid Chromatography (HPLC) , and Gas Chromatography (GC) are essential for verifying the structure and purity of the synthesized compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(4-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one, and what factors influence reaction efficiency?
- Methodology :
- Friedel-Crafts Acylation : A widely used method involves reacting 2-chloro-4-fluorobenzene with a brominated acyl chloride (e.g., 4-bromobenzoyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Solvents like dichloromethane or nitrobenzene are employed, with reaction temperatures ranging from 0°C to reflux .
- Electrophilic Substitution : The electron-withdrawing effects of the chlorine and fluorine substituents on the phenyl ring can deactivate the aromatic system, necessitating optimized reaction conditions (e.g., prolonged reaction times or elevated temperatures).
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol is typically used to isolate the product.
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
- Spectroscopic Analysis :
- NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, ketone carbonyl at δ ~200 ppm in ¹³C NMR). The splitting patterns of fluorine (²J coupling) and chlorine substituents provide structural confirmation .
- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and 500–600 cm⁻¹ (C-Br/C-Cl stretches).
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]⁺ at m/z 355.98 (calculated for C₁₅H₁₀BrClFO).
Q. What are the key physicochemical properties influencing its reactivity?
- Polarity : The ketone group and halogen substituents (Br, Cl, F) increase polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF).
- Steric Effects : The 2-chloro-4-fluorophenyl group creates steric hindrance, affecting nucleophilic attack at the carbonyl carbon.
- Electronic Effects : Electron-withdrawing halogens stabilize the ketone via inductive effects, reducing susceptibility to reduction compared to non-halogenated analogs .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for halogenated propanones?
- Refinement Software : SHELXL (via Olex2 or WinGX) is used for high-resolution refinement, incorporating anisotropic displacement parameters for halogen atoms. Hydrogen bonding networks are analyzed using graph-set notation (e.g., S(6) motifs) to validate packing arrangements .
- Validation Tools : PLATON checks for missed symmetry, twinning, and voids. Discrepancies in thermal parameters (e.g., Ueq for Br vs. Cl) are resolved via Hirshfeld surface analysis .
Q. How does the compound interact with biological targets, and what methodologies assess its covalent binding?
- Mechanistic Studies :
- Kinetic Assays : Time-dependent inhibition assays (e.g., IC₅₀ shift) differentiate covalent vs. reversible binding. LC-MS/MS identifies adducts formed with cysteine residues in target proteins .
- X-ray Crystallography : Co-crystallization with enzymes (e.g., kinases) reveals binding modes. For example, the bromophenyl group may occupy hydrophobic pockets, while the ketone forms hydrogen bonds with catalytic residues .
Q. How do structural analogs with varied halogenation patterns compare in reactivity and biological activity?
- Comparative Analysis :
| Compound | Key Substituents | Reactivity/Biological Activity |
|---|---|---|
| Target Compound | 4-Br, 2-Cl, 4-F | High electrophilicity; kinase inhibition |
| 1-(4-Bromophenyl)-2-methylpropan-1-one | 4-Br, 2-CH₃ | Reduced steric hindrance; lower potency |
| (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | α,β-unsaturated ketone | Enhanced Michael acceptor activity |
- Methodology : Structure-activity relationship (SAR) studies via systematic substitution (e.g., replacing Cl with CF₃) and evaluating IC₅₀ values in enzyme assays .
Methodological Considerations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for halogenated intermediates .
- Crystallization : Slow evaporation from ethanol/water mixtures yields high-quality crystals for SCXRD.
- Biological Assays : Include negative controls (e.g., ketone-reduced analogs) to confirm covalent binding mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
